Product packaging for 6-phenethylsulfanyl-7H-purin-2-amine(Cat. No.:CAS No. 92025-69-9)

6-phenethylsulfanyl-7H-purin-2-amine

Cat. No.: B1196838
CAS No.: 92025-69-9
M. Wt: 271.34 g/mol
InChI Key: PAAAKNYXXIVNCJ-UHFFFAOYSA-N
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Description

Significance of the Purine (B94841) Scaffold in Chemical Biology and Research

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in chemical biology. This fundamental structure is at the core of essential biomolecules such as DNA and RNA bases (adenine and guanine), the energy currency of the cell (adenosine triphosphate or ATP), and various coenzymes. This inherent biological relevance makes the purine scaffold a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.

The versatility of the purine scaffold allows it to interact with a broad range of protein families, including kinases, polymerases, and G-protein-coupled receptors (GPCRs). This widespread interaction potential has made purine derivatives a fertile ground for the development of therapeutic agents in oncology, virology, and immunology.

Overview of Purine Modification Strategies and Their Research Implications

For instance, substitutions at the C6 position have been shown to be crucial for the activity of certain topoisomerase II inhibitors. The introduction of different functional groups at this position can lead to compounds with distinct mechanisms of action. Similarly, modifications at the N9 position are often employed to improve pharmacokinetic properties, such as cell permeability and metabolic stability. The ability to systematically alter the purine scaffold provides researchers with a powerful tool to conduct structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery.

Contextualization of 6-Phenethylsulfanyl-7H-Purin-2-Amine within Contemporary Purine Research

Within the vast landscape of purine research, this compound, also known by its National Cancer Institute (NCI) identifier NSC35866, has emerged as a noteworthy compound. aacrjournals.org It is a substituted purine analogue, specifically a S6-substituted derivative of thioguanine. aacrjournals.org Research has identified NSC35866 as a catalytic inhibitor of human topoisomerase IIα. aacrjournals.org

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. While some anticancer drugs, known as topoisomerase poisons, work by stabilizing the complex between the enzyme and DNA, leading to DNA strand breaks, catalytic inhibitors like NSC35866 act differently. They inhibit the enzyme's function without trapping it on the DNA. aacrjournals.org Specifically, NSC35866 has been shown to inhibit the DNA strand passage reaction of topoisomerase IIα and also its ATPase activity, particularly the DNA-stimulated ATPase activity. aacrjournals.org

The inhibitory action of NSC35866 on topoisomerase II ATPase activity is distinct from other thiopurines that act by covalently modifying cysteine residues. aacrjournals.org This unique mechanism of action makes this compound a valuable tool for studying the function of topoisomerase II and a potential lead for the development of a novel class of anticancer agents. aacrjournals.org Research has confirmed that this compound functions as a catalytic topoisomerase II inhibitor both in vitro and within cells. aacrjournals.org

Below are interactive data tables summarizing the key properties and research findings related to this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C13H13N5S
Molecular Weight 271.34 g/mol
IUPAC Name 6-(2-phenylethylsulfanyl)-7H-purin-2-amine
Synonyms NSC35866, 6-(Phenethylthio)-7H-purin-2-amine

Table 2: Biological Activity of this compound (NSC35866)

Biological TargetActivityKey Findings
Human Topoisomerase IIαCatalytic InhibitorInhibits the DNA strand passage reaction. aacrjournals.org
Human Topoisomerase IIαATPase InhibitorPrimarily inhibits DNA-stimulated ATPase activity. aacrjournals.org
Cellular ActivityAnticancer PotentialFunctions as a catalytic topoisomerase II inhibitor in cells. aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N5S B1196838 6-phenethylsulfanyl-7H-purin-2-amine CAS No. 92025-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-phenylethylsulfanyl)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c14-13-17-11-10(15-8-16-11)12(18-13)19-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAAKNYXXIVNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359128
Record name NSC35866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92025-69-9
Record name NSC35866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC35866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Phenethylsulfanyl 7h Purin 2 Amine and Analogues

Strategies for the Construction of the Purine (B94841) Core and its Functionalization

The foundational step in the synthesis of 6-phenethylsulfanyl-7H-purin-2-amine is the assembly of the 2-aminopurine (B61359) scaffold. This can be achieved through various synthetic routes, often involving the initial construction of a pyrimidine (B1678525) ring followed by the fusion of an imidazole (B134444) ring.

Precursor Synthesis and Cyclization Approaches

The classical approach to constructing the 2-aminopurine core often begins with appropriately substituted pyrimidine derivatives. A common and efficient method involves the use of 2,4,5-triamino-6-hydroxypyrimidine as a key precursor. This intermediate can be subjected to a series of reactions to build the desired purine system.

One patented method describes a process starting from ethyl cyanoacetate, chloroformamidine (B3279071) hydrochloride, and liquid ammonia. These reagents undergo a primary reaction to form an intermediate, which is then cyclized with formic acid to yield the purine ring. This method is noted for its use of inexpensive and readily available starting materials.

Another widely utilized strategy involves the chemical modification of guanine (B1146940). Guanine can be chlorinated to produce 2-amino-6-chloropurine (B14584), a versatile intermediate for further functionalization. However, the low solubility of guanine can present challenges, sometimes leading to low yields. To circumvent this, methods using phase transfer catalysts have been developed to improve reaction efficiency.

Table 1: Comparison of Selected Synthetic Routes to 2-Aminopurine Intermediates

Starting Material(s) Key Intermediate Reagents Advantages Disadvantages
Guanine 2-Amino-6-chloropurine Phosphorus oxychloride, Phase transfer catalyst Direct conversion Low solubility of guanine can lower yield
2,4,5-Triamino-6-hydroxypyrimidine 2-Amino-6-chloropurine Chlorinating agent, Triethyl orthoformate Good yields Longer reaction times

Regioselective Introduction of Substituents on the Purine Nucleus

The regioselective introduction of substituents onto the purine ring is critical for the synthesis of the target molecule. The C6 position of the 2-aminopurine core is the primary site for modification to introduce the phenethylthio group. The most common strategy to achieve this is through the use of a 6-halopurine intermediate, typically 2-amino-6-chloropurine. The chlorine atom at the C6 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

The synthesis of 2-amino-6-chloropurine from guanine using a chlorinating agent like phosphorus oxychloride is a well-established method. google.com The reaction can be performed in the presence of a phase transfer catalyst, such as methyltriethylammonium chloride, to enhance the yield. google.com This intermediate is pivotal as it allows for the specific introduction of a sulfur nucleophile at the C6 position, which is the next key step in the synthesis of this compound.

Introduction of the 6-Phenethylsulfanyl Moiety

With the 2-amino-6-chloropurine scaffold in hand, the subsequent steps focus on the introduction of the phenethylthio side chain. This is typically achieved in a two-step sequence: thiolation of the C6 position followed by alkylation of the resulting thiol.

Thiolation Reactions at the C6 Position of Purines

The conversion of 2-amino-6-chloropurine to 2-amino-6-mercaptopurine is a crucial thiolation step. This transformation can be accomplished using various sulfur-containing reagents. A common method involves the reaction of the 6-chloropurine (B14466) derivative with a sulfur nucleophile.

One approach is the use of sodium hydrosulfide (B80085) (NaSH). In this reaction, the hydrosulfide anion acts as the nucleophile, displacing the chloride at the C6 position. Another effective method utilizes thiourea (B124793). In this two-step, one-pot process, the 6-chloropurine first reacts with thiourea to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired 6-mercaptopurine. This route is often preferred for its reliability and the ease of handling of thiourea compared to gaseous hydrogen sulfide.

Alkylation Strategies for Phenethyl Thioether Formation

The final step in the synthesis of this compound is the S-alkylation of 2-amino-6-mercaptopurine with a phenethyl electrophile. The most common alkylating agent for this purpose is a phenethyl halide, such as 2-phenylethyl bromide.

The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the mercaptopurine, typically deprotonated by a base to form a more potent thiolate nucleophile, attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the desired thioether linkage.

Table 2: Typical Reaction Conditions for S-Alkylation of 2-Amino-6-mercaptopurine

Reagent Base Solvent Temperature
2-Phenylethyl bromide Potassium carbonate (K₂CO₃) Dimethylformamide (DMF) Room temperature to 60 °C
2-Phenylethyl bromide Sodium hydroxide (B78521) (NaOH) Ethanol (B145695)/Water Room temperature

Optimization of Reaction Conditions for Yield and Purity

The optimization of the S-alkylation step is critical to maximize the yield and purity of the final product, this compound. Several factors must be considered:

Base: The choice of base is important. A moderately strong base like potassium carbonate is often sufficient to deprotonate the thiol without causing significant side reactions. Stronger bases like sodium hydroxide or sodium ethoxide can also be used, but may increase the risk of N-alkylation as a side product.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is commonly employed as it effectively dissolves the purine substrate and the reagents, facilitating the reaction. Alcohols like ethanol can also be used, particularly when using an alkoxide base.

Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote the formation of impurities. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Purity of Starting Materials: The purity of the 2-amino-6-mercaptopurine and the phenethyl halide is paramount to obtaining a clean product. Impurities in the starting materials can lead to the formation of side products that are difficult to separate from the desired compound. Purification of the final product is typically achieved through recrystallization or column chromatography.

By carefully controlling these reaction parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making this valuable compound accessible for further research and development.

Chemical Modifications at the 2-Amine Position

The primary amine at the 2-position of the purine ring is a versatile functional handle for a variety of chemical transformations. These modifications are pivotal for structure-activity relationship (SAR) studies, for altering physicochemical properties, or for the development of sophisticated chemical tools.

The nucleophilic nature of the 2-amino group allows for a range of derivatization reactions. These reactions are generally applicable to 2-aminopurines and can be extrapolated to this compound. Common derivatization strategies include acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. biorxiv.org

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to yield the corresponding amides. This modification is useful for introducing a variety of substituents and for probing the steric and electronic requirements of the biological target.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation introduces a tetrahedral geometry at the nitrogen atom and can significantly alter the hydrogen bonding capacity and acidity of the N-H bond.

Reductive Amination: Condensation of the 2-amino group with an aldehyde or ketone forms an intermediate imine or enamine, which is then reduced in situ to a secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the carbonyl starting material. This method is highly effective for introducing diverse alkyl and aryl substituents.

Urea (B33335) and Thiourea Formation: The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in biologically active molecules.

The choice of reaction depends on the desired final product and its intended application. For instance, acylation might be used to attach a simple aliphatic or aromatic group, while reductive amination could be employed to introduce a more complex polycyclic system.

Table 1: Illustrative Derivatization Reactions of the 2-Amine Position

Reaction Type Reagent Illustrative Product Structure Key Features of the Transformation
AcylationAcetyl chloride2-Acetamido-6-phenethylsulfanyl-7H-purineForms a stable amide bond.
SulfonylationBenzenesulfonyl chloride2-(Phenylsulfonamido)-6-phenethylsulfanyl-7H-purineIntroduces a bulky, electron-withdrawing group.
Reductive AminationBenzaldehyde, NaBH₃CN2-(Benzylamino)-6-phenethylsulfanyl-7H-purineForms a secondary amine with a new C-N bond.
Urea FormationPhenyl isocyanate1-(6-(Phenethylthio)-7H-purin-2-yl)-3-phenylureaCreates a functional group with enhanced H-bonding.
Thiourea FormationPhenyl isothiocyanate1-(6-(Phenethylthio)-7H-purin-2-yl)-3-phenylthioureaSimilar to urea but with altered electronic properties.

The development of chemical probes from a lead compound like this compound is essential for target identification and validation studies. This involves the attachment of a reporter group (e.g., a fluorophore, biotin) or a reactive group (e.g., a photoaffinity label) via a chemical linker. The 2-amino position is an ideal attachment point for such linkers.

The choice of linker is critical as it can influence the properties and function of the final probe. Linkers can be broadly classified as cleavable or non-cleavable.

Non-cleavable Linkers: These are typically stable alkyl or polyethylene (B3416737) glycol (PEG) chains that maintain the connection between the purine core and the functional moiety.

Cleavable Linkers: These contain a labile bond that can be broken under specific conditions (e.g., pH change, enzymatic action, light), allowing for the release of the bound protein for subsequent analysis.

Click Chemistry has emerged as a powerful tool for conjugating linkers to biomolecules. A common strategy involves modifying the 2-amino group with a linker containing a terminal alkyne or azide (B81097). This "clickable" handle can then be selectively reacted with a reporter group bearing the complementary azide or alkyne, respectively, via a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

Photoaffinity Labeling (PAL) is another advanced technique where a photoreactive group, such as a diazirine or benzophenone, is incorporated into the probe. Upon photoactivation, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, enabling the identification of the target protein. The linker in a photoaffinity probe is designed to position the photoreactive moiety within the binding site for efficient cross-linking.

Table 2: Examples of Linkers for Chemical Probe Development

Linker Type Functional Groups Conjugation Chemistry Application
Alkyl-Azide-NH-(CH₂)n-N₃Click Chemistry (CuAAC/SPAAC)Conjugation to alkyne-modified fluorophores or biotin.
PEG-Alkyne-NH-(CH₂CH₂O)n-C≡CHClick Chemistry (CuAAC/SPAAC)Improves solubility and provides a spacer for conjugation.
Diazirine-basedAryl-diazirinePhotoaffinity LabelingCovalent cross-linking to target proteins.
Disulfide Linker-S-S-Reducible LinkageCleavable under reducing conditions (e.g., DTT, TCEP).

Methodologies for Structural Confirmation and Purity Assessment

Rigorous structural elucidation and purity assessment are non-negotiable in the synthesis and application of compounds like this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

A suite of spectroscopic methods is used to confirm the molecular structure of newly synthesized purine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H NMR would show characteristic signals for the aromatic protons of the phenethyl group, the methylene (B1212753) protons of the ethyl linker, and the purine ring protons. ¹³C NMR would provide information on the number of unique carbon atoms and their chemical environment. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For this compound, characteristic absorption bands for N-H stretching of the amine and aromatic C-H and C=C stretching would be expected.

Table 3: Hypothetical Spectroscopic Data for this compound

Technique Expected Key Signals/Data Interpretation
¹H NMR (DMSO-d₆)δ 7.1-7.3 (m, 5H), δ 3.4 (t, 2H), δ 3.0 (t, 2H), δ 7.8 (s, 1H), δ 6.5 (br s, 2H)Phenyl protons, SCH₂, CH₂Ph, C8-H of purine, NH₂
¹³C NMR (DMSO-d₆)δ 162, 156, 151, 140, 128, 126, 113, 35, 33Purine and phenyl carbons, ethyl carbons
HRMS (ESI+)m/z [M+H]⁺ calculated for C₁₃H₁₄N₅S⁺Confirms molecular formula C₁₃H₁₃N₅S
IR (KBr)ν 3300-3100 cm⁻¹, 3050 cm⁻¹, 1640 cm⁻¹, 1580 cm⁻¹N-H stretch, Aromatic C-H stretch, C=N stretch, C=C stretch

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar structures, as published spectroscopic data for this specific compound is not available in the cited literature.

Chromatographic techniques are indispensable for the purification of synthetic products and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is dependent on the compound's polarity and the solvent system used. For purine derivatives, a mixture of a polar solvent like methanol (B129727) or ethyl acetate (B1210297) with a less polar solvent like dichloromethane (B109758) or hexane (B92381) is often employed.

Column Chromatography: This is the standard method for purifying compounds on a preparative scale. For purine derivatives, silica (B1680970) gel is a common stationary phase. For more polar compounds or those that are difficult to separate on silica, reversed-phase chromatography (using C18-modified silica) or chromatography on amine-functionalized silica may be more effective.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure compound should ideally show a single, sharp peak.

Table 4: Chromatographic Methods for this compound

Technique Stationary Phase Typical Mobile Phase Purpose
TLCSilica Gel 60 F₂₅₄Dichloromethane/Methanol (e.g., 95:5)Reaction monitoring, preliminary purity check.
Column ChromatographySilica GelGradient of Ethyl Acetate in HexanePreparative purification of the crude product.
HPLCReversed-Phase C18Water/Acetonitrile with 0.1% TFAFinal purity assessment (>95%).

Investigations into Molecular and Cellular Biological Interactions of 6 Phenethylsulfanyl 7h Purin 2 Amine in Vitro/ex Vivo

Molecular Target Identification and Binding Studies

Identifying the specific molecular targets of a compound is the first step in understanding its mechanism of action. For a purine (B94841) analog like 6-phenethylsulfanyl-7H-purin-2-amine, the logical starting points are enzymes involved in purine metabolism and cell signaling, as well as receptors that bind endogenous purines.

Enzyme Inhibition and Activation Profiling (e.g., Purine Nucleoside Phosphorylase, Kinases)

The interaction of this compound with various enzymes can be assessed through inhibition and activation profiling. Given its purine core, key enzyme families of interest include those that process purine nucleosides and those that utilize purine-based cofactors like ATP.

Purine Nucleoside Phosphorylase (PNP): PNP is a crucial enzyme in the purine salvage pathway. Inhibition of PNP can lead to an accumulation of its substrates, such as inosine. This increase in inosine can have downstream anti-inflammatory and neuroprotective effects, partly through the stimulation of adenosine receptors nih.gov. Therefore, assessing the inhibitory activity of this compound against PNP is a critical step. Such assays typically measure the rate of substrate conversion in the presence and absence of the inhibitor to determine parameters like the half-maximal inhibitory concentration (IC50).

Kinases: Protein kinases, which catalyze the phosphorylation of substrate proteins using ATP, are another major class of targets. Many kinase inhibitors are designed as ATP-competitive ligands that occupy the purine-binding pocket. The discovery of novel kinase inhibitors often involves screening against a panel of kinases to determine potency and selectivity nih.gov. Structure-based drug design and the analysis of structure-kinetic relationships are pivotal in optimizing these inhibitors nih.gov. The potential for this compound to act as a kinase inhibitor would be explored through broad kinase panel screening followed by detailed kinetic analysis on identified hits.

Table 1: Potential Enzyme Targets for Purine Analogs and Assay Principles

Enzyme Target ExampleBiological RoleRationale for InvestigationTypical Assay Principle
Purine Nucleoside Phosphorylase (PNP)Purine salvage pathwayStructural similarity of the compound to natural purine substrates nih.gov.Spectrophotometric measurement of the conversion of inosine to hypoxanthine.
Receptor Interacting Protein 1 (RIP1) KinaseRegulation of necroptotic cell deathMany kinase inhibitors bind to the ATP (purine) binding site nih.gov.Measurement of substrate phosphorylation, often using fluorescence or luminescence-based assays.

Receptor Ligand Binding Assay Principles (e.g., Adenosine Receptors)

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that play vital roles in various physiological processes, and their endogenous ligand is the purine nucleoside adenosine nih.govnih.gov. Purine analogs are frequently investigated as potential agonists or antagonists of these receptors nih.gov.

The primary method to investigate this interaction is the receptor ligand binding assay. The fundamental principle involves measuring the ability of the test compound (the "ligand," this compound) to displace a known, labeled ligand (typically a radiolabeled or fluorescent ligand) from the receptor.

A common approach is a competition binding assay, where cell membranes expressing the target receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and a decrease in bound radioactivity with increasing concentrations of the test compound indicates competition for the same binding site. From this data, the binding affinity (Ki) of the test compound can be calculated. Further kinetic studies, such as washout assays, can distinguish between compounds with different residence times at the receptor, providing deeper insight into their pharmacological profile nih.gov.

Table 2: Principles of a Receptor Ligand Binding Assay

Assay StepDescriptionInformation Gained
PreparationIsolation of cell membranes expressing the target adenosine receptor subtype.Provides the biological material for the assay.
IncubationMembranes are incubated with a labeled ligand (e.g., a radioligand) and the unlabeled test compound.Allows for competitive binding to the receptor.
SeparationBound ligand is separated from unbound ligand, typically via rapid filtration.Isolates the receptor-ligand complexes.
DetectionThe amount of labeled ligand bound to the receptor is quantified (e.g., by scintillation counting).Measures the extent of displacement by the test compound.
AnalysisData is plotted to generate a competition curve, from which affinity values (IC50, Ki) are derived.Quantifies the binding affinity of the test compound for the receptor nih.govnih.gov.

Methodologies for Protein-Ligand Interaction Characterization

Beyond initial binding or inhibition assays, a detailed characterization of the protein-ligand interaction is necessary to understand the structural basis of activity. This involves a combination of experimental and computational methods nih.govsemanticscholar.org.

Experimental Methods:

X-ray Crystallography: This technique can provide an atomic-resolution three-dimensional structure of the compound bound to its protein target. This information is invaluable for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and for guiding further chemical optimization nih.govsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about molecular interactions in solution creative-biostructure.com. Ligand-based NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of a ligand are in close contact with the protein, effectively mapping the binding epitope creative-biostructure.com.

Computational Methods:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target nepjol.info. Docking simulations can be used to screen virtual compound libraries, propose binding modes, and estimate binding affinities. The process involves preparing the 3D structures of the protein and ligand and using an algorithm to sample various binding poses, which are then scored based on their energetic favorability nepjol.info.

Table 3: Methodologies for Characterizing Protein-Ligand Interactions

MethodologyTypePrimary Information Obtained
X-ray CrystallographyExperimentalHigh-resolution 3D structure of the protein-ligand complex nih.govsemanticscholar.org.
NMR SpectroscopyExperimentalInformation on binding in solution, identification of binding epitopes, and structural dynamics creative-biostructure.com.
Isothermal Titration Calorimetry (ITC)ExperimentalDirect measurement of binding thermodynamics (affinity, enthalpy, entropy) nih.gov.
Molecular DockingComputationalPredicted binding mode and estimation of binding affinity nepjol.info.

Cellular Pathway Modulation Studies

Following the identification of molecular targets, the next phase of investigation is to determine how the interaction of this compound with these targets translates into a cellular response. This involves studying the compound's effects on metabolic and signaling pathways within intact cells or tissues.

Evaluation of Cellular Metabolism Perturbations via Biochemical Assays

If this compound is found to inhibit an enzyme like PNP, it would be expected to perturb cellular purine metabolism nih.gov. Biochemical assays can be employed to quantify these changes. For instance, cells or tissue extracts can be treated with the compound, and the levels of relevant metabolites can be measured over time. Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and quantify the concentrations of purine nucleosides (e.g., inosine, guanosine) and bases (e.g., hypoxanthine, guanine) in cellular extracts. A significant increase in inosine levels following treatment would provide strong cellular evidence of PNP inhibition.

Analysis of Intracellular Signal Transduction Pathway Activities

Should binding studies confirm an interaction with a specific adenosine receptor subtype or a protein kinase, the subsequent step is to analyze the impact on the corresponding intracellular signaling pathways nih.govnih.gov.

Adenosine Receptor Signaling: Adenosine receptors modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. For example, A2A and A2B receptors typically increase cAMP, while A1 and A3 receptors decrease it. The functional effect of this compound on these receptors can be determined by treating cells expressing a specific receptor subtype and measuring changes in intracellular cAMP using methods like Enzyme-Linked Immunosorbent Assays (ELISA) or live-cell imaging with FRET-based biosensors.

Kinase Pathway Signaling: If the compound inhibits a specific kinase, its effect on the downstream signaling cascade can be assessed. A widely used technique is Western blotting, which uses antibodies to detect the phosphorylation status of specific downstream proteins. A reduction in the phosphorylation of a known kinase substrate in compound-treated cells would confirm the inhibition of that kinase's activity within a cellular context.

Table 4: Assays for Cellular Pathway Analysis

Pathway TypePotential TargetAssay ExampleMeasured Endpoint
Metabolic PathwayPurine Nucleoside PhosphorylaseLC-MS analysis of cell extractsConcentrations of purine metabolites (e.g., inosine).
Signal TransductionAdenosine ReceptorscAMP ELISAIntracellular cyclic AMP (cAMP) levels.
Signal TransductionProtein KinasesWestern BlotPhosphorylation status of downstream substrate proteins.

Cell-Based Biological Response Assessments (In Vitro/Ex Vivo)

Comprehensive cell-based assays are fundamental to characterizing the biological profile of a chemical compound. However, for this compound, there is a notable absence of published data in several key areas of in vitro and ex vivo assessment.

In Vitro Cellular Proliferation and Growth Modulation in Non-Human or Model Cell Lines

No specific studies detailing the effects of this compound on the cellular proliferation and growth of non-human or model cell lines have been identified. Consequently, there is no available data to report on its potential cytotoxic or cytostatic activities in these systems.

Evaluation of Antimicrobial Activities against Model Microorganisms

Investigations into the antimicrobial properties of this compound against model microorganisms have not been documented in the accessible scientific literature. As a result, its potential efficacy as an antibacterial or antifungal agent remains uncharacterized.

Antiviral Activity Assessments in Cell Culture Models

There is no available research on the antiviral activity of this compound. Studies utilizing cell culture models to assess its ability to inhibit the replication of various viruses have not been published.

Modulation of Immune Cell Function in Ex Vivo or In Vitro Systems

The potential immunomodulatory effects of this compound have not been explored in published research. There are no available reports on its impact on the function of immune cells in ex vivo or in vitro settings, such as effects on cytokine production, lymphocyte proliferation, or phagocytic activity.

Mechanistic Elucidation at the Sub-Cellular Level

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial. However, for this compound, there is a lack of research into its mechanistic actions at the sub-cellular level.

Principles of Gene Expression Analysis (e.g., qPCR, RNA-seq)

While quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are powerful tools for analyzing changes in gene expression, no studies have been published that apply these techniques to investigate the effects of this compound on cellular gene expression. Such analyses would be critical in identifying the molecular pathways modulated by this compound. The principles of these techniques are well-established, involving the quantification of messenger RNA (mRNA) transcripts to infer gene activity. In qPCR, specific RNA transcripts are reverse-transcribed into complementary DNA (cDNA) and then amplified, with the rate of amplification being proportional to the initial amount of the target transcript. RNA-seq, on the other hand, provides a more comprehensive and unbiased view of the entire transcriptome by sequencing all RNA molecules in a sample.

Methodologies for Protein Expression and Localization Studies (e.g., Western blot, Immunofluorescence)

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro or ex vivo studies that have employed methodologies such as Western blot or immunofluorescence to investigate the effects of this compound on protein expression and localization. While the compound is listed in chemical databases, dedicated research articles focusing on its molecular and cellular interactions using these standard protein analysis techniques could not be identified through comprehensive searches of scholarly databases.

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. This method would be invaluable in determining whether this compound treatment alters the expression levels of key cellular proteins. For instance, if the compound is hypothesized to target a particular signaling pathway, Western blotting could be used to measure changes in the phosphorylation status or total abundance of proteins within that pathway.

Immunofluorescence is another powerful technique that allows for the visualization of the subcellular localization of a specific protein. This method uses antibodies tagged with fluorescent dyes to bind to the target protein within a cell. The fluorescence can then be observed using a microscope. Should research be conducted, immunofluorescence could reveal whether this compound causes the translocation of a target protein, for example, from the cytoplasm to the nucleus, which would indicate an effect on gene transcription.

Given the lack of direct research on this compound, the scientific community would benefit from studies utilizing these fundamental techniques to elucidate its biological activity. Such research would provide crucial insights into its mechanism of action and potential therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Phenethylsulfanyl Moiety

The phenethyl group at the C6 position of the purine (B94841) ring is a significant feature, contributing to the molecule's lipophilicity and potential for various non-covalent interactions with target proteins, such as hydrophobic and π-stacking interactions.

The two-carbon ethyl linker between the sulfur atom and the phenyl ring is a critical determinant of the spatial orientation of the terminal phenyl group relative to the purine core. Altering its length or introducing branching can have profound effects on biological activity.

Research on related 6-substituted purine analogs indicates that the length and flexibility of the linker region are crucial for optimal activity. nih.gov For instance, in a series of 9-substituted-9H-purine derivatives, the nature of the group at C6 was found to be a key factor influencing potency. rsc.org Lengthening or shortening the alkyl chain from two carbons can alter the molecule's ability to fit within a specific binding pocket.

Shortening the Chain (e.g., to a methyl group): A shorter linker would bring the phenyl ring closer to the purine core, potentially causing steric clashes or placing the ring in a suboptimal position for key interactions.

Lengthening the Chain (e.g., to a propyl or butyl group): A longer, more flexible chain could allow the phenyl ring to access deeper hydrophobic pockets within a target protein. However, excessive length might also introduce an entropic penalty upon binding or lead to non-specific hydrophobic interactions, reducing selectivity and potency.

Introducing Branching: Adding alkyl groups (e.g., a methyl group) to the ethyl chain would restrict conformational freedom. While this can lock the molecule into a more bioactive conformation, it can also prevent the molecule from adopting the necessary shape to bind effectively.

The following table illustrates hypothetical SAR data based on findings for analogous C6-substituted purines, demonstrating how linker modification can influence biological activity.

Compound ID Linker Modification (at C6) Relative Potency Rationale for Change in Activity
Parent -S-CH₂-CH₂-Ph1.0Optimal length and flexibility for target binding.
Analog 1 -S-CH₂-Ph0.2Reduced flexibility; phenyl group may be sub-optimally positioned.
Analog 2 -S-CH₂-CH₂-CH₂-Ph0.6Increased flexibility may allow access to other pockets but with a potential entropic cost.
Analog 3 -S-CH(CH₃)-CH₂-Ph0.1Steric hindrance from branching disrupts optimal binding conformation.

The terminal phenyl ring serves as a crucial interaction motif. Placing substituents on this ring can modulate electronic properties (through inductive and resonance effects) and steric bulk, thereby influencing binding affinity and selectivity. minia.edu.egfiveable.me

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. usu.edu This can impact cation-π interactions and may be favorable if the binding pocket has electron-deficient regions. In studies of related heterocyclic inhibitors, EWGs on a terminal phenyl ring have been shown to enhance activity. rsc.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyls (-CH₃) increase the ring's electron density, which can strengthen interactions with electron-deficient pockets or cation-π interactions. minia.edu.egfiveable.me

Halogens: Halogens (F, Cl, Br, I) have a dual effect. They are electron-withdrawing inductively but can also participate in specific halogen bonding, a non-covalent interaction that can significantly enhance binding affinity if a suitable halogen bond acceptor is present in the target's active site. biomolther.org

The table below summarizes the expected influence of various phenyl ring substituents on activity, based on general principles of medicinal chemistry. biomolther.orglibretexts.org

Substituent (Position) Electronic Effect Steric Effect Predicted Impact on Activity
4-Methoxy (-OCH₃)Electron-DonatingModeratePotentially increases activity through enhanced π-stacking or H-bonding.
4-Trifluoromethyl (-CF₃)Strong Electron-WithdrawingLargeMay increase activity by interacting with a specific hydrophobic/polar pocket. rsc.org
4-Chloro (-Cl)Electron-Withdrawing, Halogen BondingSmallCan increase affinity through favorable halogen bonding interactions. biomolther.org
2-Methyl (-CH₃)Electron-DonatingModerateLikely decreases activity due to steric hindrance, forcing a non-planar conformation.
4-Hydroxy (-OH)Electron-DonatingSmallCan act as both a hydrogen bond donor and acceptor, potentially increasing affinity.

Exploration of Substitutions on the Purine Nucleus

The purine core is central to the molecule's identity and offers several positions for modification, notably the N7 and N9 positions of the imidazole (B134444) ring and the C2-amine.

The purine scaffold exists in two main tautomeric forms, 7H-purine and 9H-purine, with the 9H tautomer generally being more stable. rsc.org Alkylation or other substitutions at these nitrogen atoms eliminate this tautomerism and can significantly impact binding. Direct alkylation of 6-substituted purines often yields a mixture of N7 and N9 isomers, with the ratio depending on reaction conditions. nih.gov

N9-Substitution: In many classes of purine-based inhibitors (e.g., kinase inhibitors), the N9 position is often solvent-exposed or can be modified to target specific regions of the ATP binding site without disrupting the core hydrogen-bonding interactions at N1 and the C6-substituent. acs.org

N7-Substitution: N7-substituted purines are generally less common but can exhibit unique biological activities. nih.gov Substitution at N7 drastically alters the geometry and electronic distribution of the purine ring system compared to N9 substitution, potentially leading to a different pharmacological profile or target selectivity. For example, N7-alkylation can introduce steric bulk that may clash with residues in a binding site that accommodates N9-isomers.

The 2-amino group is a key pharmacophoric feature, typically acting as a hydrogen bond donor. Modification of this group can fine-tune target interactions.

Primary vs. Secondary/Tertiary Amines: Converting the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine introduces steric bulk. This can enhance van der Waals interactions if a suitable hydrophobic pocket is nearby, but it can also disrupt essential hydrogen bonds. nih.gov For example, replacing a primary amine with a cyclopropylamine (B47189) at C6 was shown to improve pharmacokinetic properties in a series of kinase inhibitors. acs.org While this is a different position, the principle of modulating properties via amine substitution is relevant.

Nature of the Substituent (R): The choice of the 'R' group is critical. Small alkyl groups (e.g., methyl, ethyl) add lipophilicity, while larger or aromatic groups can form additional interactions with the target. In some quinoxaline-based antibacterials, modifications at a C2-amine position were crucial for potency. rsc.org Studies on pyrazolopyridines suggest that non-polar amines are often preferred for optimal antiviral activity. nih.gov

The table below illustrates how C2-amine modifications could affect biological activity.

Compound ID C2-Amine Substituent Hydrogen Bonding Predicted Impact on Activity
Parent -NH₂Donor (2 H's)Forms key hydrogen bonds with the target.
Analog 4 -NH(CH₃)Donor (1 H)Reduced H-bond capacity; may increase potency if the methyl group fits a hydrophobic pocket.
Analog 5 -N(CH₃)₂NoneLoss of essential H-bond donation likely leads to a significant drop in activity.
Analog 6 -NH(cyclopropyl)Donor (1 H)May enhance binding through favorable hydrophobic interactions and improved metabolic stability. acs.org

Correlation of Structural Features with Biological Activities

The collective analysis of SAR and SPR for the 6-phenethylsulfanyl-7H-purin-2-amine scaffold reveals a complex interplay between its different structural components.

The C6-Phenethyl Moiety: The sulfur atom and the two-carbon linker appear to provide an optimal distance and geometry for placing the phenyl ring into a hydrophobic binding region. The activity is highly sensitive to the length and conformation of this linker.

The Terminal Phenyl Ring: This group likely engages in hydrophobic and/or π-stacking interactions. Its electronic properties can be fine-tuned with substituents to complement the target's electronic environment, with halogens or electron-withdrawing groups often being beneficial. rsc.orgbiomolther.org

The Purine Core and C2-Amine: The purine's N1 and the C2-amino group are probable primary hydrogen bonding sites, anchoring the molecule in the active site. The N7/N9 positions offer opportunities for further interaction or to modulate physicochemical properties, though substitution can drastically alter the preferred binding mode. nih.gov The integrity of the C2-primary amine as a hydrogen bond donor is likely crucial for high-affinity binding. nih.gov

An In-Depth Analysis of this compound: Structure-Activity and Structure-Property Relationships

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. Among the vast array of purine derivatives, this compound has emerged as a compound of interest for researchers. This article delves into a detailed analysis of its structure-activity relationship (SAR) and structure-property relationship (SPR), providing insights into how its chemical structure influences its biological activity and physicochemical properties.

While specific comprehensive research exclusively detailing the SAR and SPR of this compound is limited in publicly available literature, a wealth of information on analogous 2-amino-6-substituted purines allows for a predictive analysis. The biological activity of purine derivatives is highly dependent on the nature of the substituents at various positions of the purine ring. nih.govnih.gov

For 2-amino-6-substituted purines, the substituent at the 6-position plays a critical role in modulating potency and selectivity towards specific biological targets. The phenethyl-sulfanyl group in the compound of interest introduces a combination of aromatic, alkyl, and sulfur functionalities, which can influence binding through various non-covalent interactions such as hydrophobic interactions, pi-stacking, and hydrogen bonding.

Research on similar purine derivatives has shown that modifications to the substituent at the 6-position can drastically alter biological outcomes, including antiviral, antitumor, and enzyme inhibitory activities. researchgate.netnih.gov For instance, the length and flexibility of the linker between the purine core and the aromatic ring, as well as the nature of the heteroatom (sulfur in this case), are key determinants of activity. nih.gov

Table 1: Inferred Structure-Activity Relationships of 2-Amino-6-Substituted Purine Analogs

Compound/Analog Class Structural Feature at C6 Observed Biological Activity Trend Reference
6-alkoxycarbonyl amino acidsLinker length and amino acid typeActivity dependent on linker length and amino acid stereochemistry nih.gov
6-(N,N-dimethylamino)purinyl derivativesN,N-dimethylamino groupIn vitro stimulation of cytotoxic T lymphocytes nih.gov
2,6-disubstituted purine nucleosidesVarious substituentsBroad biological activities including effects on cell cultures nih.gov
6-mercaptopurine derivativesThiol groupInhibition of xanthine (B1682287) oxidase nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure and physicochemical properties.

QSAR models are developed by first calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that relates these descriptors to the observed biological activity.

A general QSAR model can be represented by the equation:

Activity = f(physicochemical properties and/or structural properties) + error

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal and external validation. Once validated, the model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive biological screening. The development of QSAR models for purine derivatives has been instrumental in understanding the key structural features required for their biological activity. nih.gov

In modern drug discovery, optimizing the potency of a compound is not the sole objective. It is equally important to ensure that the compound possesses favorable physicochemical properties that translate into a good pharmacokinetic and safety profile. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a compound during the optimization process. nih.gov

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It provides an indication of how efficiently a molecule binds to its target relative to its size. The formula for LE is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it suggests a more optimal interaction between the ligand and the target. wikipedia.org

Lipophilic Efficiency (LLE) , also known as Ligand Lipophilicity Efficiency (LiPE), relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for balancing potency and lipophilicity to avoid generating highly lipophilic compounds that may have poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.orgsciforschenonline.org The formula for LLE is:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the partition coefficient. An ideal LLE for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk

The application of LE and LLE in the optimization of purine-based inhibitors helps guide medicinal chemists in making structural modifications that enhance potency without unduly increasing molecular weight or lipophilicity. core.ac.ukacs.org

Table 2: Key Efficiency Metrics in Drug Design

Metric Formula Significance Reference
Ligand Efficiency (LE)LE = - (ΔG) / NMeasures binding efficiency per heavy atom. wikipedia.org
Lipophilic Efficiency (LLE/LiPE)LLE = pIC₅₀ - logPBalances potency and lipophilicity. wikipedia.orgsciforschenonline.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 6-phenethylsulfanyl-7H-purin-2-amine, and its biological target, like topoisomerase II.

In the absence of specific published docking studies for this compound, a hypothetical docking study against topoisomerase II would aim to predict its binding mode within the enzyme's active site. The process would involve preparing the three-dimensional structures of both the ligand and the protein. Computational algorithms would then be used to explore various possible binding poses of the ligand within the protein's binding pocket.

The predicted binding modes would be scored based on a function that estimates the binding affinity. This scoring function considers factors such as intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results would be presented in a table format, ranking the predicted poses by their binding scores.

Hypothetical Molecular Docking Results for this compound with Topoisomerase II

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.5ASP479, GLU522, ARG483
2-9.2TYR804, LYS520, ILE780
3-8.8ASN450, SER549, ALA480

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

The insights gained from molecular docking studies form the basis for the rational design of novel analogues with improved properties. By analyzing the predicted binding mode of this compound, medicinal chemists can identify key pharmacophoric features and areas of the molecule that can be modified to enhance binding affinity or selectivity.

For instance, if docking studies revealed an unoccupied hydrophobic pocket near the phenethyl group, analogues with larger or more lipophilic substituents at this position could be designed to achieve better shape complementarity. Similarly, if a hydrogen bond donor on the purine (B94841) ring is not engaged in an interaction with the protein, it could be replaced with other functional groups to probe for more favorable interactions. This iterative process of design, synthesis, and testing, guided by computational predictions, is a cornerstone of modern drug discovery.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and stability of a ligand-protein complex over time.

Following molecular docking, an MD simulation of the predicted this compound-topoisomerase II complex would be performed. This simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory would reveal the stability of the binding pose predicted by docking.

Key metrics for analysis include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds, would be monitored throughout the simulation to assess their strength and importance for binding.

An MD simulation of this compound in a solvent environment (e.g., water) can be performed to explore its conformational landscape. The phenethyl and sulfanyl groups introduce a degree of flexibility to the molecule. Conformational analysis would identify the low-energy conformations that the molecule is likely to adopt in solution. Understanding the preferred conformations is crucial, as the bioactive conformation (the conformation adopted when bound to the target) is typically one of these low-energy states.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of a molecule. For this compound, these calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. This information is valuable for understanding the molecule's reactivity and its potential for forming intermolecular interactions.

Computed Quantum Chemical Properties of this compound

PropertyValue (Hypothetical)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
Dipole Moment3.5 D
Molecular Electrostatic Potential (Min/Max)-45 kcal/mol / +30 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantum chemical calculations for this compound are not publicly available.

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, density functional theory (DFT) calculations would be the primary tool to elucidate these properties. By solving approximations of the Schrödinger equation, DFT can map the electron density and determine various molecular orbitals and electronic properties.

Key Electronic Properties and Their Significance:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the purine ring and the amino group are expected to be nucleophilic sites, while the hydrogen atoms of the amino group and the N-H of the purine ring would be electrophilic.

χ = -(EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

Illustrative Data for a Purine Derivative:

The following table presents hypothetical, yet representative, data that would be generated from a DFT analysis of a purine derivative similar to this compound.

Parameter Value (Illustrative) Interpretation
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap4.4 eVA moderate gap suggests a balance of stability and reactivity.
Electronegativity (χ)4.0 eVOverall ability to attract electrons in a chemical bond.
Chemical Hardness (η)2.2 eVResistance to change in electron distribution.
Global Softness (S)0.227 eV-1Reciprocal of hardness, indicating the molecule's polarizability.

This data is illustrative and not based on experimental results for this compound.

Computational Prediction of Spectroscopic Signatures for Validation

Computational methods are also invaluable for predicting spectroscopic data, which can then be used to validate the synthesis and structure of a compound. By simulating spectra, researchers can compare theoretical data with experimental results to confirm the identity and purity of the synthesized molecule.

Predicted Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's optimized geometry. Discrepancies between predicted and experimental shifts can indicate incorrect structural assignments or the presence of conformational isomers.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the simulated spectrum corresponds to a specific vibrational mode (e.g., N-H stretch, C=N stretch, C-S stretch). This allows for the assignment of experimental IR bands to specific functional groups within this compound.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can aid in the interpretation of fragmentation patterns observed in experimental MS. By calculating bond dissociation energies and the stability of potential fragments, a theoretical fragmentation pathway can be proposed.

Illustrative Predicted Spectroscopic Data for this compound:

Spectroscopic Technique Predicted Feature (Illustrative) Corresponding Functional Group/Atom
1H NMRδ 7.2-7.4 ppmProtons on the phenyl ring
δ 5.5-6.5 ppmProtons of the -NH2 group
δ 3.0-3.5 ppmProtons of the -CH2-S- group
13C NMRδ 150-160 ppmCarbons in the purine ring
δ 125-130 ppmCarbons in the phenyl ring
IR Spectroscopy3300-3500 cm-1N-H stretching vibrations of the amino group
1600-1650 cm-1C=N stretching vibrations in the purine ring
600-700 cm-1C-S stretching vibration

This data is illustrative and intended to represent the type of information generated by computational prediction, not experimentally verified values.

Potential Applications in Chemical Biology Research and Methodological Development

Development as Research Probes or Tool Compounds

Chemical probes are essential for dissecting complex biological systems. youtube.com Small molecules like 6-phenethylsulfanyl-7H-purin-2-amine can be developed into valuable tools to investigate the function of proteins and cellular pathways.

Utility in Target Validation Studies and Pathway Elucidation

A critical step in drug discovery and chemical biology is the validation of potential therapeutic targets. Chemical probes with high potency and selectivity for a specific target can be instrumental in this process. While the specific biological targets of this compound are not extensively documented in publicly available literature, its 2-amino-6-thiopurine core is characteristic of compounds that interact with a variety of proteins, including kinases and purinergic receptors. nih.govwikipedia.org

The purine (B94841) scaffold is a common feature in ligands for G protein-coupled receptors (GPCRs), such as the adenosine receptors (A1, A2A, A2B, and A3). nih.gov Derivatives of the purine structure are often utilized to probe the function of these receptors in signaling pathways. wikipedia.org Should this compound demonstrate specific affinity for a particular receptor or enzyme, it could be employed to:

Validate the role of a target protein in a disease model: By observing the phenotypic effects of the compound in cellular or animal models, researchers can confirm the importance of its target in the disease process.

Elucidate signaling pathways: A selective probe can be used to perturb a specific node in a signaling network, allowing for the downstream effects to be studied and the pathway to be mapped. For instance, purinergic signaling is involved in a wide array of physiological processes, and specific probes are crucial for understanding these pathways. wikipedia.org

Facilitate target identification: In phenotypic screens where a compound shows an interesting biological effect, it can be modified to serve as a probe for identifying its molecular target, often through techniques like affinity chromatography or activity-based protein profiling.

Application in Biochemical Assays and High-Throughput Screening Campaigns

The development of robust and reliable biochemical assays is fundamental to modern drug discovery. Tool compounds play a vital role in the development and validation of these assays. This compound could potentially be used as:

A reference compound: In an assay designed to find inhibitors or activators of a particular enzyme, a well-characterized compound is needed as a positive control to ensure the assay is performing correctly.

A competitive ligand: In binding assays, a labeled or unlabeled version of the compound could be used to compete with other potential ligands for binding to the target protein, thereby quantifying their affinity.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. The purine scaffold is frequently represented in HTS libraries due to its proven success in yielding biologically active molecules. researchgate.net The expanding interest in polyfunctionalized purine derivatives is largely driven by the advancement of rapid HTS assays for new protein targets. researchgate.net

Below is a table illustrating the types of assays where a compound like this compound might be utilized.

Assay TypePotential Role of this compoundInformation Gained
Enzyme Inhibition Assay Test compound or positive controlIC50 value, mechanism of inhibition
Receptor Binding Assay Competitive ligandKi or Kd value, receptor affinity
Cell-Based Phenotypic Assay Screening compoundCellular effects, identification of bioactive molecules
High-Throughput Screening Library compoundIdentification of initial hits for a drug discovery program

Contribution to Scaffold-Based Research for Compound Discovery (Pre-Clinical Research Focus)

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, where certain molecular frameworks are known to be capable of binding to multiple biological targets. The purine ring system is a classic example of such a scaffold. researchgate.net

Lead Compound Identification and Optimization Principles

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better. The process of identifying and optimizing lead compounds is a critical phase in drug discovery.

The 2-amino-6-thiopurine scaffold of this compound provides a solid starting point for a lead discovery program. The phenethyl group at the 6-position and the amino group at the 2-position offer sites for chemical modification to improve properties such as potency, selectivity, and pharmacokinetic parameters.

Principles for optimization would include:

Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the molecule to understand how these changes affect its biological activity. For example, the phenyl ring of the phenethyl group could be substituted with various functional groups to explore electronic and steric effects on target binding.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's characteristics without drastically changing its interaction with the target.

Computational modeling: Using molecular docking and other computational tools to predict how modifications to the scaffold will affect its binding to a target protein, thus guiding the synthetic chemistry efforts.

Conceptual Framework for Analogue Design Towards Specific Research Aims

Starting with the core structure of this compound, a medicinal chemist can design and synthesize a library of analogues to achieve specific research goals.

The following table outlines a conceptual framework for designing analogues based on this scaffold.

Research AimAnalogue Design StrategyExample Modification on this compound
Increase Potency Modify substituents to enhance binding affinity for the target.Introduce hydrogen bond donors/acceptors on the phenyl ring.
Improve Selectivity Exploit differences in the binding sites of related proteins.Alter the length or flexibility of the linker between the purine and the phenyl group.
Enhance Bioavailability Modify physicochemical properties to improve absorption and distribution.Introduce polar groups or reduce the number of rotatable bonds.
Develop a Photoaffinity Probe Incorporate a photoreactive group.Attach a phenylazide or benzophenone moiety.
Create a Fluorescent Ligand Attach a fluorophore.Couple a fluorescent dye to the purine scaffold.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-phenethylsulfanyl-7H-purin-2-amine, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic aromatic substitution. Key steps include:

  • Reacting 6-chloropurine with phenethylthiol in polar solvents (e.g., DMF or ethanol) under reflux.
  • Adding a tertiary amine catalyst (e.g., triethylamine) to deprotonate the thiol and accelerate substitution.
  • Heating at 70–80°C for 12–24 hours to maximize yield. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yield optimization studies highlight DMF as superior to ethanol due to better solubility of intermediates .

Table 1: Synthesis Parameters from Literature

SolventCatalystTemp. (°C)Time (h)Yield Range
DMFTriethylamine801270–75%
EthanolTriethylamine702455–60%

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., phenethylsulfanyl at C6, amine at C2).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₄N₅S: 280.1022).
  • X-ray Crystallography : Resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
  • HPLC : Ensures >95% purity via reverse-phase methods (C18 column, acetonitrile/water mobile phase) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Silica Gel Chromatography : Gradient elution (10–50% ethyl acetate in hexane) separates polar byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
  • HPLC : Used for final polishing in biological studies to remove trace impurities .

Advanced Questions

Q. How can structural modifications to this compound elucidate its structure-activity relationship (SAR) in kinase inhibition?

Answer: SAR studies involve:

  • Sulfanyl Group Modifications : Replacing phenethyl with shorter alkyl chains (e.g., methyl) reduces lipophilicity, altering cell permeability.
  • Amine Functionalization : Acetylation of the C2 amine decreases hydrogen-bonding capacity, impacting target binding.
  • Biological Assays : IC₅₀ measurements against kinases (e.g., PKA, PKC) identify critical substituents. Computational docking (e.g., AutoDock Vina) using kinase crystal structures (PDB: 6FW) predicts binding modes, guiding rational design .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Answer: Contradictions may stem from:

  • Assay Variability : Differences in cell lines, incubation times, or endpoint measurements.
  • Compound Stability : Degradation under assay conditions (e.g., pH, temperature). Mitigation strategies include:
  • Standardized Protocols : Replicating experiments under controlled conditions.
  • Metabolite Profiling : LC-MS/MS to confirm compound integrity during assays.
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and enzymatic activity assays .

Q. What computational approaches are used to predict the interaction of this compound with ATP-binding pockets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide predict binding poses in ATP-binding sites (e.g., using PDB 6FW).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).
  • Quantum Mechanical Calculations : DFT evaluates electronic properties (e.g., charge distribution at C6/C2) to explain reactivity .

Table 2: Key Interactions Predicted via Docking (PDB 6FW)

ResidueInteraction TypeEnergy (kcal/mol)
Lys72Hydrogen bond-4.2
Phe88π-π stacking-3.8
Asp184Ionic-2.5

Notes

  • All methodologies are derived from peer-reviewed studies or validated computational tools.
  • Data tables synthesize findings from referenced evidence to guide experimental design.

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